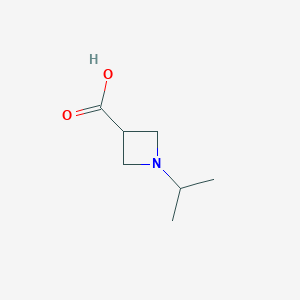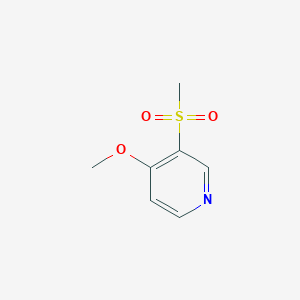
3-Cyano-3'-iodobenzophenone
Descripción general
Descripción
3-Cyano-3’-iodobenzophenone: is an organic compound with the molecular formula C14H8INO . It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to a benzophenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3’-iodobenzophenone typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 3-Cyano-3’-iodobenzophenone are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Cyano-3’-iodobenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine group, while the benzophenone core can undergo various oxidation reactions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Reduction Products: Aminobenzophenones or other reduced derivatives.
Oxidation Products: Oxidized derivatives of the benzophenone core.
Aplicaciones Científicas De Investigación
Chemistry: 3-Cyano-3’-iodobenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with specific biological activities .
Industry: In the industrial sector, 3-Cyano-3’-iodobenzophenone can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Cyano-3’-iodobenzophenone is primarily based on its ability to participate in various chemical reactions. The cyano group and iodine atom provide sites for nucleophilic and electrophilic attacks, respectively. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
- 3-Cyano-4’-iodobenzophenone
- 3-Cyano-2’-iodobenzophenone
- 4-Cyano-3’-iodobenzophenone
Comparison: While these compounds share a similar core structure, the position of the cyano and iodine groups can significantly influence their reactivity and applications. For example, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions, while the position of the cyano group can influence its electronic properties and interactions with other molecules .
Uniqueness: 3-Cyano-3’-iodobenzophenone is unique due to the specific positioning of its functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthetic applications and the development of new materials and pharmaceuticals .
Propiedades
IUPAC Name |
3-(3-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXYTLWFOTEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641543 | |
| Record name | 3-(3-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-71-2 | |
| Record name | 3-(3-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride](/img/structure/B1613152.png)








